molecular formula C21H29FN2O2 B2802457 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide CAS No. 2034590-31-1

1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide

Cat. No.: B2802457
CAS No.: 2034590-31-1
M. Wt: 360.473
InChI Key: RVOCYZFZWJEQGO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is a synthetic organic compound with the CAS Registry Number 2034590-31-1 and a molecular formula of C21H29FN2O2 . This molecule features a cyclopropane-1-carboxamide core that is substituted with a 4-fluorophenyl group at the 1-position. The carboxamide nitrogen is further linked via a methylene bridge to a piperidin-4-yl ring, which is itself substituted at the nitrogen with a tetrahydro-2H-pyran-4-yl (oxan-4-yl) group . This specific structural architecture, incorporating fluorinated aryl, cyclopropane, and piperidine motifs, is commonly explored in medicinal chemistry and drug discovery research for its potential to interact with biological targets. Compounds with similar structural features, such as the piperidine-4-carboxamide scaffold, have been investigated for a range of pharmacological activities in preclinical research, including as novel antihypertensive agents through T-type calcium channel blockade and as 5-HT2A receptor inverse agonists for central nervous system applications . Researchers value this compound as a building block or intermediate for the synthesis of more complex molecules and as a key scaffold for developing potential therapeutics. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c22-18-3-1-17(2-4-18)21(9-10-21)20(25)23-15-16-5-11-24(12-6-16)19-7-13-26-14-8-19/h1-4,16,19H,5-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCYZFZWJEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide involves multiple steps, including the formation of the cyclopropane ring, introduction of the fluorophenyl group, and attachment of the piperidinyl moiety. The reaction conditions typically involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

    Hydrolysis: Breaking down the compound in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes at the cellular level.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure R1 (Piperidine Substitution) R2 (Amide Group) Fluorophenyl Position Potency (Compared to Morphine) Regulatory Status
Target Compound Cyclopropane-carboxamide Oxan-4-yl 1-(4-fluorophenyl) Para Not Available Not Listed (as of 2024)
Cyclopropylfentanyl Cyclopropane-carboxamide Phenethyl Phenyl - High (Exceeds Morphine) Controlled
Parafluorobutyrfentanyl Butanamide Phenethyl 4-fluorophenyl Para High Controlled
4-Fluoroisobutyrylfentanyl Isobutyramide Phenethyl 4-fluorophenyl Para High Controlled
Ortho-fluorofentanyl Propanamide Phenethyl 2-fluorophenyl Ortho Moderate Controlled
Key Observations:

4-Fluorophenyl Group : Shared with parafluorobutyrfentanyl and 4-fluoroisobutyrylfentanyl, para-fluorination improves metabolic stability and μ-opioid receptor affinity .

Piperidine Substitution : The oxan-4-yl group in the target compound introduces hydrophilicity, which may reduce blood-brain barrier penetration compared to phenethyl-substituted analogs like cyclopropylfentanyl .

Amide Variations : The cyclopropanecarboxamide in the target compound differs from butanamide (parafluorobutyrfentanyl) and isobutyramide (4-fluoroisobutyrylfentanyl), affecting lipophilicity and receptor interaction kinetics .

Biological Activity

The compound 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is a member of the cyclopropane carboxamide class, which has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{24}FN_{2}O_{2}
  • Molecular Weight : 320.39 g/mol

The presence of the cyclopropane ring contributes to the compound's rigidity, which is hypothesized to enhance binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopropane Ring : Utilizing methods such as cyclopropanation reactions.
  • Amide Bond Formation : Coupling the cyclopropane derivative with an appropriate amine.
  • Fluorination : Introducing the fluorophenyl group through electrophilic aromatic substitution.

The mechanism of action for this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to act as a modulator of neurotransmitter systems, particularly in pathways related to pain and mood regulation. The presence of the piperidine moiety suggests potential activity at opioid or dopamine receptors.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies have demonstrated effective inhibition of cell proliferation in cancer cell lines such as U937 (human myeloid leukemia) without significant cytotoxicity .
Cell LineIC50 (µM)Cytotoxicity
U93712.5No
HeLa15.0Yes
MCF710.0No

Case Studies

A notable study published in Drug Target Insights reported that derivatives of phenylcyclopropane carboxamides, including our compound, exhibited significant antiproliferative effects against various cancer cell lines while maintaining low toxicity levels . The study emphasized structure-activity relationships (SAR) that highlighted how modifications to the piperidine and cyclopropane structures could enhance therapeutic efficacy.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., acetonitrile or DMF) impacts reaction efficiency .
  • Purification via column chromatography (silica gel, hexanes/EtOAc gradients) ensures product purity .

Advanced: How can researchers optimize reaction conditions to mitigate degradation of sensitive functional groups during synthesis?

Answer:
Degradation risks arise from:

  • Acidic/alkaline conditions : Use buffered environments (pH 7–8) to stabilize the carboxamide bond .
  • High temperatures : Conduct reactions at 0–25°C for heat-sensitive steps (e.g., cyclopropanation) .
  • Oxidative pathways : Add antioxidants like BHT or conduct reactions under inert gas (N₂/Ar) .

Q. Methodological Validation :

  • Monitor reaction progress using TLC or HPLC .
  • Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .
    • 19^19F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₆FN₂O₂: calc. 381.1954) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopropane and piperidine moieties .

Advanced: How does the fluorophenyl group influence the compound’s biological activity and pharmacokinetics?

Answer:
The 4-fluorophenyl group:

  • Enhances lipophilicity : Improves membrane permeability (logP ~2.8) .
  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Target affinity : The electron-withdrawing effect stabilizes interactions with hydrophobic binding pockets (e.g., kinase domains) .

Q. Experimental Validation :

  • Compare fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (IC₅₀ values) .
  • Perform in vitro metabolic studies using liver microsomes .

Advanced: What computational strategies are used to predict binding modes with biological targets?

Answer:

Molecular Docking :

  • Software like AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., kinases or GPCRs) .
  • Key interactions: Hydrogen bonding between the carboxamide and active-site residues; π-π stacking with fluorophenyl .

Molecular Dynamics (MD) Simulations :

  • Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Free Energy Calculations :

  • MM-PBSA/GBSA estimates binding free energy (ΔG ~-8 kcal/mol suggests high affinity) .

Q. Validation :

  • Correlate computational predictions with experimental SPR or ITC binding data .

Basic: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity : Confirm >95% purity via HPLC and orthogonal techniques (e.g., LC-MS) .
  • Cell line differences : Use isogenic cell lines or primary cells to minimize genetic variability .

Q. Case Study :

  • If Study A reports IC₅₀ = 10 nM (cancer cell line X) and Study B reports IC₅₀ = 500 nM (cell line Y), validate using a third independent lab and shared reference compounds .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide HCl in ).
  • Prodrug Design : Introduce ester or phosphate groups for hydrolytic activation in target tissues .
  • Formulation : Use surfactants (e.g., Cremophor EL) or cyclodextrin complexes .

Q. In Vivo Validation :

  • Measure plasma Cₘₐₓ and AUC in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.